molecular formula C7H8OS B079172 2-Acetyl-4-methylthiophene CAS No. 13679-73-7

2-Acetyl-4-methylthiophene

Cat. No.: B079172
CAS No.: 13679-73-7
M. Wt: 140.2 g/mol
InChI Key: NFZNHUNPIJPRMP-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylthiophene is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its distinct odor and is used in various applications, including flavoring agents and chemical synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over reaction parameters to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

    2-Acetylthiophene: Similar structure but lacks the methyl group at the 4-position.

    4-Methylthiophene: Similar structure but lacks the acetyl group.

    Thiophene: The parent compound without any substituents.

Uniqueness: 2-Acetyl-4-methylthiophene is unique due to the presence of both an acetyl group and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

1-(4-methylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-7(6(2)8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZNHUNPIJPRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159931
Record name 1-(4-Methyl-2-thienyl)ethan-1-one
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13679-73-7
Record name 2-Acetyl-4-methylthiophene
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Record name 1-(4-Methyl-2-thienyl)ethan-1-one
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Record name 13679-73-7
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Record name 1-(4-Methyl-2-thienyl)ethan-1-one
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Record name 1-(4-methyl-2-thienyl)ethan-1-one
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Synthesis routes and methods

Procedure details

2-Acetyl-3-methylthiophene and 2-acetyl-4-methylthiophene are prepared by acetylation of commercially-available 3-methylthiophene with acetic anhydride in the presence of phosphoric acid by the procedure of Hartough and Kosak, J. Am. Chem. Soc., 69, 3093 (1974). Using the same procedure with commercial 2-methylthiophene provides 2-acetyl-5-methylthiophene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-acetyl-4-methylthiophene formed during the photoisomerization of thiin-3-one 1-oxides?

A1: Research indicates that this compound is not directly formed from the photoisomerization of thiin-3-one 1-oxides. Instead, it arises as a ring contraction product of a specific derivative during the reaction. [] Irradiating 2H,6H-thiin-3-one 1-oxides with UV light (350 nm) leads to the formation of 3H,7H-[1,2]oxathiepin-4-ones. [] These oxathiepinones can undergo further reactions depending on the reaction conditions. Specifically, in the case of the dimethyl derivative, a subsequent ring contraction occurs at higher temperatures, ultimately yielding this compound. []

Q2: What insights do we have about the conformational landscape of this compound?

A2: Microwave spectroscopy studies combined with quantum chemical calculations have provided valuable insights into the conformational behavior of this compound. [] This research identified two distinct internal methyl rotations within the molecule: one associated with the acetyl group and the other with the methyl group attached to the thiophene ring. [] These findings contribute to our understanding of the molecule's flexibility and potential influence on its interactions in different chemical environments.

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